5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide
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Overview
Description
5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole core and a triazolopyridine moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide involves several steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the triazolopyridine moiety through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation . The reaction conditions typically involve microwave irradiation, which significantly reduces the reaction time and improves yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole core can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazolopyridine moiety can be reduced using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound is being explored for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The triazolopyridine moiety may also contribute to its activity by interacting with different enzymes and proteins involved in cellular pathways .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and triazolopyridine-containing molecules. Some examples are:
1-methyl-1H-indole-3-carboxamide: Lacks the triazolopyridine moiety, making it less versatile in terms of biological activity.
1-methyl-N-[3-(1,2,4-triazol-3-yl)propyl]-1H-indole-3-carboxamide: Similar structure but with a different triazole configuration, which may affect its biological properties.
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]indole-3-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c1-24-13-16(15-12-14(27-2)8-9-17(15)24)20(26)21-10-5-7-19-23-22-18-6-3-4-11-25(18)19/h3-4,6,8-9,11-13H,5,7,10H2,1-2H3,(H,21,26) |
InChI Key |
AHRUCFQZFCFKLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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